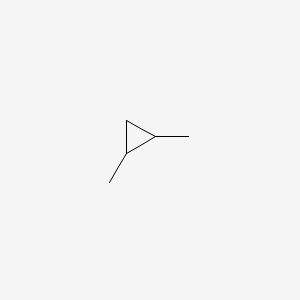
1,2-Dimethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethylcyclopropane is a cycloalkane consisting of a cyclopropane ring substituted with two methyl groups attached to adjacent carbon atoms. It has three stereoisomers: one cis-isomer and a pair of trans-enantiomers, which differ depending on the orientation of the two methyl groups . The compound is known for its ring tension, which results in a relatively unstable structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclopropane can be synthesized through the reaction of carbenes with alkenes. One common method involves the use of dichlorocarbene, which is generated in situ from chloroform and potassium hydroxide . The reaction proceeds as follows: [ \text{CHCl}_3 + \text{KOH} \rightarrow \text{CCl}_2 + \text{KCl} + \text{H}_2\text{O} ] [ \text{CCl}_2 + \text{Alkene} \rightarrow \text{Cyclopropane derivative} ]
Industrial Production Methods
Industrial production of this compound typically involves the use of specialized reactors to control the reaction conditions, such as temperature and pressure, to optimize yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethylcyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
Aplicaciones Científicas De Investigación
1,2-Dimethylcyclopropane has various applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethylcyclopropane involves its interaction with molecular targets through its strained ring structure. The ring tension makes the compound highly reactive, allowing it to participate in various chemical reactions. The pathways involved often include the formation of reactive intermediates, such as carbenes, which can further react with other molecules .
Comparación Con Compuestos Similares
1,2-Dimethylcyclopropane is one of several structural isomers with the formula C₅H₁₀. Similar compounds include:
- Cyclopentane
- Methylcyclobutane
- 1,1-Dimethylcyclopropane
- Ethylcyclopropane
- 1-Pentene
- 2-Pentene
- 2-Methyl-1-butene
- 3-Methyl-1-butene
- 2-Methyl-2-butene
Compared to these compounds, this compound is unique due to its specific ring structure and the presence of two adjacent methyl groups, which contribute to its distinct chemical properties and reactivity.
Propiedades
Número CAS |
2511-95-7 |
|---|---|
Fórmula molecular |
C5H10 |
Peso molecular |
70.13 g/mol |
Nombre IUPAC |
1,2-dimethylcyclopropane |
InChI |
InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3 |
Clave InChI |
VKJLDXGFBJBTRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


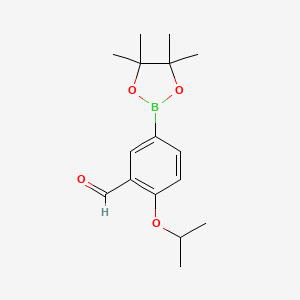
![5,10-Diphenylindeno[2,1-a]indene](/img/structure/B14754240.png)
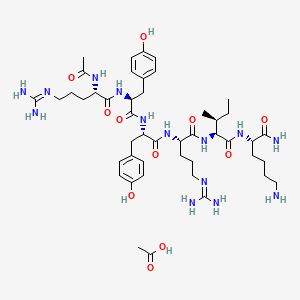
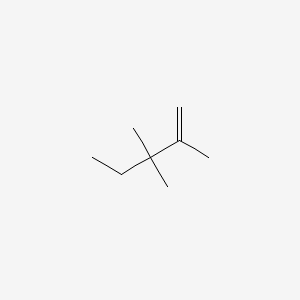
![4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14754260.png)

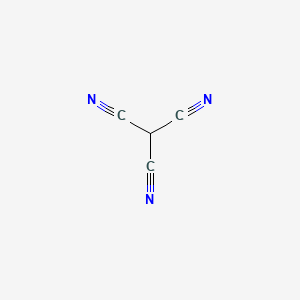
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)-](/img/structure/B14754270.png)
![(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one](/img/structure/B14754272.png)
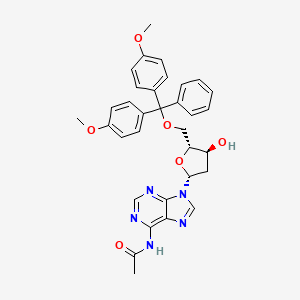
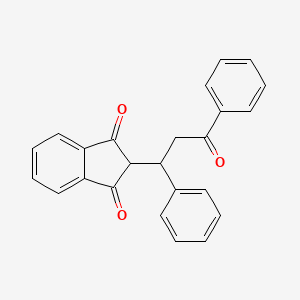


![(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B14754295.png)
